Dotriacontan-1-amine
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Overview
Description
Dotriacontan-1-amine is a long-chain primary amine with the molecular formula C₃₂H₆₇N It is a derivative of dotriacontane, where one of the terminal hydrogen atoms is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontan-1-amine can be synthesized through the nucleophilic substitution of dotriacontyl halides with ammonia or primary amines. The reaction typically involves heating the dotriacontyl halide with an excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of dotriacontan-1-nitrile, which is obtained from the corresponding alkyl halide through a nucleophilic substitution reaction. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dotriacontan-1-imine or further to dotriacontanoic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in substitution reactions with various electrophiles to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Dotriacontan-1-imine, dotriacontanoic acid.
Reduction: Secondary and tertiary dotriacontyl amines.
Substitution: Various substituted dotriacontyl amines.
Scientific Research Applications
Dotriacontan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dotriacontan-1-amine involves its interaction with various molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Dotriacontane: The parent hydrocarbon, lacking the amino group.
Dotriacontan-1-ol: The alcohol derivative, where the terminal hydrogen is replaced by a hydroxyl group.
Dotriacontanoic acid: The carboxylic acid derivative, where the terminal hydrogen is replaced by a carboxyl group.
Uniqueness: Dotriacontan-1-amine is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its parent hydrocarbon and other derivatives
Properties
CAS No. |
66214-14-0 |
---|---|
Molecular Formula |
C32H67N |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
dotriacontan-1-amine |
InChI |
InChI=1S/C32H67N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h2-33H2,1H3 |
InChI Key |
HGKGOKPTJMTGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN |
Origin of Product |
United States |
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